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Compound of Interest

Compound Name: Cyclotheonellazole A

Cat. No.: B12429873

Cyclotheonellazole A is a complex macrocyclic peptide of marine origin that has garnered
significant attention for its potent elastase inhibition.[1][2][3] The core structure features a
unique a-keto--amino acid residue, which is believed to be essential for its mechanism of
action, forming a tetrahedral transition state with the serine residue in the active site of
elastase.[3] SAR studies on synthetic analogs and naturally occurring derivatives have begun
to elucidate the key structural motifs required for high-affinity binding and potent inhibition.

Quantitative SAR Data

The inhibitory activities of various Cyclotheonellazole A derivatives against human neutrophil
elastase are summarized in the table below. The data is compiled from recent studies that have
successfully synthesized CTL-A and a range of its analogs, as well as isolated new natural
derivatives.
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ICso0 (NM) vs.
Key Structural .
Compound o Human Neutrophil Reference
Modification(s)

Elastase
Cyclotheonellazole A
@) Natural Product 16.0-34.0 [31[4]
L-Phe replaced with L-
Analog 33 > 10,000 [3]
Ala
D-Pro replaced with
Analog 34 1,020 [3]
D-Ala
a-keto-B-amino acid
Analog 35 reduced to a-hydroxy- > 10,000 [3]
B-amino acid
Sulfonic acid
Analog 36 6,500 [3]

precursor to 38

TBS-protected phenol
Analog 37 > 10,000 [3]
precursor to 38

Des-sodium salt of
Analog 38 25.0 [3]
CTL-A

Saturated propenoyl
Analog 42 ] ) ) 5,600 [3]
side chain on thiazole

Cyclotheonellazole D Terminal hydantoin

_ 16.0 [4]
Q residue
Cyclotheonellazole E Terminal hydantoin
_ 23.3 [4]
2) residue
Cyclotheonellazole F Terminal hydantoin
_ 20.3 [4]
(©) residue
Cyclotheonellazole G
21.3 [4]
4
Cyclotheonellazole H
61.8 [4]

®)
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Cyclotheonellazole |

22.8 4
®) [4]

Key Findings from SAR Data:

e The a-keto-B-amino acid moiety is critical: Reduction of the a-keto group to a hydroxyl group
(Analog 35) results in a complete loss of activity, supporting its role as a key pharmacophore
that interacts with the catalytic serine of elastase.[3]

e The sodium sulfonate group is important for potency: The des-sodium salt (Analog 38)
retains high potency, but the synthetic precursors lacking the final sulfonic acid moiety
(Analogs 36 and 37) are significantly less active.[3]

e Specific amino acid residues are crucial: Replacement of L-Phe with the smaller L-Ala
(Analog 33) or D-Pro with D-Ala (Analog 34) leads to a dramatic decrease in inhibitory
activity, highlighting the importance of these residues for maintaining the macrocycle's
bioactive conformation.[3]

o The propenoyl side chain on the thiazole contributes to activity: Saturation of the vinyl group
(Analog 42) reduces the potency, suggesting this group is involved in optimal binding.[3]

» Modifications at the terminus can be tolerated: The natural derivatives, Cyclotheonellazoles
D-F, which feature a terminal hydantoin residue, exhibit potent nanomolar inhibition of
elastase, indicating that this part of the molecule can be modified to potentially improve
pharmacokinetic properties.[4]

Experimental Protocols

The evaluation of Cyclotheonellazole A derivatives relies on robust biochemical assays to
determine their inhibitory potency against target proteases.

Human Neutrophil Elastase (HNE) Inhibition Assay

A standardized in vitro assay is used to measure the half-maximal inhibitory concentration
(ICs0) of the compounds.

e Materials:
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o Human Neutrophil Elastase (HNE), sourced commercially.

o Fluorogenic substrate: MeO-Suc-Ala-Ala-Pro-Val-AMC.

o Assay Buffer: Typically 0.1 M HEPES buffer (pH 7.5) containing 0.5 M NaCl and 0.05%
Triton X-100.

o Test compounds (CTL-A derivatives) dissolved in DMSO.

o Positive control inhibitor (e.g., Sivelestat).

e Procedure:

[¢]

The assay is conducted in a 96-well plate format.

o A solution of HNE in the assay buffer is pre-incubated with varying concentrations of the
test compound (or DMSO as a vehicle control) for a defined period (e.g., 15 minutes) at
room temperature.

o The enzymatic reaction is initiated by adding the fluorogenic substrate to the wells.

o The fluorescence intensity (excitation at ~380 nm, emission at ~460 nm) is monitored over
time using a plate reader.

o The rate of reaction is calculated from the linear phase of the fluorescence curve.

o The percent inhibition for each compound concentration is determined relative to the
DMSO control.

o 1Cso values are calculated by fitting the concentration-response data to a suitable
sigmoidal dose-response model using graphing software.

Visualizations: Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the
underlying biological pathways and experimental processes.
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Proposed Mechanism of Elastase Inhibition
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Role of Elastase in Acute Lung Injury
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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